molecular formula C19H21N3OS2 B2871753 1-((4-Methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-3-(3-phenylpropyl)urea CAS No. 1396576-11-6

1-((4-Methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-3-(3-phenylpropyl)urea

Cat. No.: B2871753
CAS No.: 1396576-11-6
M. Wt: 371.52
InChI Key: HXZZZSRJDQLKJU-UHFFFAOYSA-N
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Description

This compound is a urea derivative featuring a thiazole core substituted with a methyl group at position 4 and a thiophen-2-yl moiety at position 2. The urea group is further functionalized with a 3-phenylpropyl chain.

Properties

IUPAC Name

1-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]-3-(3-phenylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3OS2/c1-14-17(25-18(22-14)16-10-6-12-24-16)13-21-19(23)20-11-5-9-15-7-3-2-4-8-15/h2-4,6-8,10,12H,5,9,11,13H2,1H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXZZZSRJDQLKJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CS2)CNC(=O)NCCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-((4-Methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-3-(3-phenylpropyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, focusing on its antitubercular and anticancer activities.

Chemical Structure and Properties

The molecular formula of this compound is C21H19N3OS2C_{21}H_{19}N_{3}OS_{2}. The compound features a thiazole ring and a thiophene moiety, which are known to enhance the pharmacological profile of compounds in medicinal chemistry.

Synthesis

The synthesis typically involves multi-step organic reactions, including condensation reactions between thiophene derivatives and urea. Methods such as microwave-assisted synthesis and one-pot multicomponent reactions have been explored to optimize yield and purity.

Antitubercular Activity

Recent studies have indicated that this compound exhibits significant antitubercular activity against Mycobacterium tuberculosis (Mtb). In vitro assays demonstrated minimum inhibitory concentrations (MICs) ranging from 25 µM to 50 µM for various derivatives.

Table 1: Antitubercular Activity Data

CompoundMIC (µM)% Inhibition
TTU32598
TTU45095
TTU1>200-

The efficacy is attributed to the inhibition of enoyl-acyl carrier protein reductase (InhA), a key enzyme in the fatty acid biosynthesis pathway essential for Mtb growth.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. A study reported that it significantly prevented the proliferation of various cancer cell lines. Notably, it demonstrated selective cytotoxicity against certain cancer types, with IC50 values indicating potent activity.

Table 2: Anticancer Activity Data

Cell LineIC50 (µM)Reference Drug IC50 (µM)
HeLa0.37Sorafenib: 7.91
U9370.73-
RPMI-82260.95-

Flow cytometry analysis revealed that the compound induces apoptotic cell death and inhibits cell cycle progression at the sub-G1 phase, confirming its potential as an anticancer agent .

Case Studies

  • Antifungal Activity : A series of thiourea and urea derivatives were synthesized, with some exhibiting antifungal properties against Phomopis species. The compounds were assessed for their larvicidal activity against Aedes aegypti larvae, showing promising results .
  • Cytotoxicity Assessment : In studies assessing cytotoxicity against human cancer cell lines, no significant cytotoxicity was observed at high concentrations for several derivatives of this compound, indicating a favorable safety profile .

Comparison with Similar Compounds

Structural Analogues and Key Differences

Compound Name / ID Core Structure Substituents Biological Target / Activity Physicochemical Notes
Target Compound Thiazole 4-Methyl, 2-(thiophen-2-yl), 3-(3-phenylpropyl)urea Hypothesized hIDO1/hTDO2 inhibition Moderate lipophilicity (phenylpropyl)
1-(4-Cyanophenyl)-3-[[3-(2-cyclopropylethynyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl]urea (6KPS) Imidazo[2,1-b]thiazole 4-Cyanophenyl, cyclopropylethynyl Co-crystallized hIDO1 inhibitor High polarity (cyanophenyl)
Compounds 4 and 5 () Thiazole-triazole-pyrazole Fluorophenyl, triazolyl, pyrazolyl Structural characterization only Low solubility (bulky substituents)
1-Phenyl-3-(3-(((5-phenyl-1H-1,2,4-triazol-3-yl)methyl)thio)phenyl)urea () Triazole-thioether Phenyl, triazolylmethyl-thioether Kit/Aur kinase inhibition (implied) Moderate solubility (thioether)
Pyridine-thiazole hybrids () Pyridine-thiazole Pyridylamino, fluorophenyl Anticancer (kinase inhibition) Basic character (pyridine)
Piperazine-hydrazinyl thiazoles () Thiazole-piperazine Hydrazinyl, piperazinylmethyl Undisclosed (urea derivatives) High polarity (piperazine)

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